2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone
Overview
Description
The name of the compound suggests it is a complex organic molecule with multiple functional groups including an imidazole ring, a piperazine ring, and a morpholino group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The structure of the molecule can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The reactivity of the molecule would depend on the functional groups present. For example, the imidazole ring might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions typical of amines.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound (such as its solubility, melting point, and stability) can be determined through experimental measurements.Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of compounds similar to the specified chemical. For instance, Bektaş et al. (2007) synthesized various derivatives of 1,2,4-triazole, showing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Rajkumar, Kamaraj, and Krishnasamy (2014) reported the synthesis of 1H-imidazol-1-yl ethyl piperazine derivatives with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Photochemical Properties
The chemical structure of the compound suggests potential for photochemical applications. Kravchenko et al. (2018) studied photochemical transformations of similar compounds, providing insights into absorption and fluorescence properties, which could be relevant for developing new photoreactive materials (Kravchenko et al., 2018).
Chemical Sensing
The compound's structure, particularly the presence of imidazole and piperazine rings, indicates potential for chemical sensing. Emandi, Flanagan, and Senge (2018) developed fluorescent imidazole-based sensors for detecting ions like cyanide and mercury, demonstrating the versatility of imidazole derivatives in sensing applications (Emandi, Flanagan, & Senge, 2018).
Synthesis and Characterization
Various synthesis methods and characterizations of similar compounds have been explored. For example, Anisuzzaman et al. (2000) focused on the synthesis of dimethyl derivatives of imidazolinone herbicides, which could provide a basis for understanding the synthetic pathways for related compounds (Anisuzzaman et al., 2000).
Antitubercular Properties
Jallapally et al. (2014) synthesized 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, showcasing potent antitubercular agents. This indicates the potential of similar compounds in medicinal chemistry, particularly in antimycobacterial applications (Jallapally et al., 2014).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. This information could be obtained through safety data sheets and toxicological studies.
Future Directions
Future research on this compound could involve optimizing its synthesis, studying its reactivity, determining its mechanism of action (if it is a drug), and assessing its safety and efficacy in biological systems.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general guidance and may not apply to all situations. It’s always important to conduct thorough research and follow all safety protocols when working with chemicals.
properties
IUPAC Name |
2-[4-[(4R,5S)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZBZZRLUQDRII-PVXQIPPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@]([C@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678914 | |
Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4R,5S)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-1-morpholinoethanone | |
CAS RN |
939983-14-9 | |
Record name | 2-{4-[(4R,5S)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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